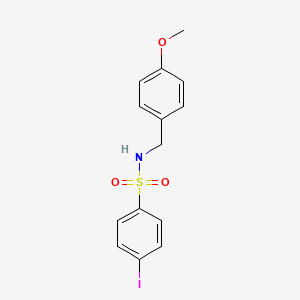

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYBXWDYRYCINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1136474-31-1): A Strategic Linchpin in Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse libraries is contingent upon the availability of highly versatile, orthogonal building blocks. 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1136474-31-1) represents a masterclass in rational reagent design[1]. By combining a highly reactive electrophilic handle (aryl iodide) with a masked pharmacophore (PMB-protected sulfonamide), this compound allows medicinal chemists to perform late-stage diversification of complex molecular architectures without compromising the integrity of the sulfonamide functional group.

As of 2026, sulfonamides remain one of the most privileged scaffolds in pharmacology, featuring prominently in FDA-approved therapeutics ranging from carbonic anhydrase inhibitors to COX-2 selective anti-inflammatories[2][3]. This whitepaper provides an in-depth technical analysis of CAS 1136474-31-1, detailing the causality behind its structural design, validated experimental workflows, and its application in accelerating hit-to-lead optimization.

Structural Anatomy & Causal Design

The utility of CAS 1136474-31-1 is derived from its tripartite structural logic. Each functional group serves a distinct, orthogonal purpose in a multi-step synthetic campaign.

-

The 4-Iodo Handle (The Accelerator): Iodine is strategically chosen over bromine or chlorine due to its weaker carbon-halogen bond. This lower bond dissociation energy significantly reduces the activation barrier for the oxidative addition of Palladium(0) species. Consequently, cross-coupling reactions can be executed at lower temperatures with milder bases, preserving sensitive functional groups on the coupling partner.

-

The Sulfonamide Core (The Pharmacophore): The

moiety is a classic bioisostere for carboxylic acids and a potent hydrogen bond donor/acceptor[3]. It is the critical binding determinant for targeting zinc metalloenzymes (like Carbonic Anhydrase) and various kinase pockets. -

The 4-Methoxybenzyl (PMB) Group (The Shield): Primary sulfonamides possess acidic protons (

). Under the basic conditions required for transition-metal catalysis, an unprotected sulfonamide will deprotonate. The resulting anion can coordinate to the metal center (catalyst poisoning) or undergo unwanted Buchwald-Hartwig N-arylation. The PMB group masks this acidity, rendering the nitrogen chemically inert during the cross-coupling phase[4].

Fig 1: Structural anatomy and orthogonal reactivity profile of CAS 1136474-31-1.

Quantitative Data: Physicochemical Properties

To ensure reproducibility and accurate stoichiometric calculations in automated synthesis platforms, the core physicochemical parameters of CAS 1136474-31-1 are summarized below[1].

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 1136474-31-1 | Unique identifier for procurement and inventory tracking. |

| Molecular Formula | Base formula for mass spectrometry (MS) calculations. | |

| Molecular Weight | 403.23 g/mol | Required for precise molar equivalent calculations. |

| Exact Mass | 402.9739 Da | Target |

| LogP (Predicted) | ~3.8 | Indicates high lipophilicity; dictates the use of organic solvents (e.g., Dioxane, DMF) in reactions. |

| Hydrogen Bond Donors | 1 (Protected) | Reduced from 2 (unprotected), preventing catalyst poisoning. |

Strategic Workflows & Methodologies

The standard operational lifecycle of this building block involves a two-stage process: structural elaboration via the iodo-handle, followed by the unmasking of the pharmacophore.

Fig 2: Standard two-step synthetic workflow utilizing the protected sulfonamide linchpin.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the expansion of the aryl core. The use of a bidentate ligand (

Self-Validating Logic: Degassing is mandatory. Oxygen in the system will rapidly oxidize

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and

(2.5 equiv). -

Catalyst Addition: Add

(0.05 equiv). -

Solvent Introduction: Add a pre-degassed mixture of 1,4-Dioxane and

(4:1 ratio) to achieve a substrate concentration of 0.2 M. -

Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.

-

Reaction: Heat the mixture to 80°C under an Argon atmosphere for 4–6 hours.

-

Monitoring: Monitor via LC-MS. The reaction is deemed complete when the starting material mass (

403) is completely consumed, replaced by the mass of the coupled PMB-intermediate. -

Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous

, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Global Deprotection of the PMB Group

Once the molecular scaffold is fully assembled, the PMB group must be removed to reveal the biologically active primary sulfonamide[4].

Self-Validating Logic: Acidic cleavage of the PMB ether generates a highly reactive 4-methoxybenzyl carbocation. If left unchecked, this carbocation will electrophilically attack electron-rich aromatic rings within your newly synthesized molecule (Friedel-Crafts alkylation). The addition of Anisole or Triisopropylsilane (TIPS) acts as a sacrificial nucleophile, trapping the carbocation and preventing product degradation.

Step-by-Step Methodology:

-

Preparation: Dissolve the PMB-protected intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

-

Scavenger Addition: Add Anisole (5.0 equiv) or TIPS (2.0 equiv) to the stirring solution.

-

Acidification: Cool the flask to 0°C. Slowly add Trifluoroacetic acid (TFA) dropwise until the solvent ratio of DCM:TFA is 1:1.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The solution will typically turn a deep red/purple color, indicating the formation of the PMB cation.

-

Monitoring: Stir for 2–12 hours, monitoring by LC-MS until the mass of the protected intermediate is entirely replaced by the mass of the free primary sulfonamide (

Da mass shift). -

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. Triturate the resulting crude solid with cold Diethyl Ether to precipitate the pure primary sulfonamide, filtering to collect the final Active Pharmaceutical Ingredient (API).

Applications in Modern Drug Discovery

The deployment of CAS 1136474-31-1 has direct implications in the rapid prototyping of several therapeutic classes:

-

Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide is the quintessential zinc-binding group (ZBG) for CA enzymes, which are heavily targeted in glaucoma, epilepsy, and hypoxic solid tumors[2]. By utilizing the iodo-handle to attach various lipophilic tails, researchers can rapidly tune the isozyme selectivity (e.g., targeting CA IX over CA II).

-

COX-2 Selective Inhibitors: Celecoxib and its analogs rely on a sulfonamide group to anchor into the hydrophilic side pocket of the COX-2 enzyme[3]. CAS 1136474-31-1 allows for the late-stage divergent synthesis of novel diaryl heterocycles to overcome NSAID-related gastrointestinal toxicity.

-

Antimicrobial Discovery: With the rise of multidrug-resistant bacteria, there is a renewed interest in sulfa-drugs. The orthogonal reactivity of this building block allows for the synthesis of complex, non-traditional sulfonamide architectures that evade established bacterial resistance mechanisms.

References

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode PubMed / National Institutes of Health (NIH)[Link]

-

Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery Journal of the American Chemical Society (ACS)[Link]

- WO2016025359A1 - Processes for the preparation of a bace inhibitor Google P

Sources

- 1. 1136474-31-1|this compound|BLD Pharm [bldpharm.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2016025359A1 - Processes for the preparation of a bace inhibitor - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Structure and Potential Applications of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into its prospective applications, underpinned by data from analogous compounds.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, engaging with various biological targets. The sulfonamide moiety (-SO₂NH₂) is a key feature in numerous clinically approved drugs, demonstrating a broad spectrum of activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[2][3] The synthetic tractability of the benzenesulfonamide scaffold allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific derivative, this compound, exploring its chemical intricacies and potential as a valuable molecule in scientific research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a multifaceted organic molecule incorporating several key functional groups that dictate its chemical behavior and potential biological interactions.

The core structure consists of a 4-iodinated phenyl ring attached to a sulfonamide linker, which in turn is N-substituted with a 4-methoxybenzyl group. The presence of the iodine atom, a heavy halogen, can significantly influence the molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand-protein binding.

The 4-methoxybenzyl substituent introduces a degree of conformational flexibility and potential for hydrogen bonding via the methoxy group's oxygen atom. The interplay between the electron-withdrawing nature of the sulfonyl group and the electron-donating methoxy group influences the overall electronic distribution of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1136474-31-1 | [4][5] |

| Molecular Formula | C₁₄H₁₄INO₃S | [4] |

| Molecular Weight | 403.24 g/mol | [4] |

| SMILES Code | O=S(C1=CC=C(I)C=C1)(NCC2=CC=C(OC)C=C2)=O | [4] |

Synthesis of this compound: A Methodological Approach

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. A common and effective method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[6] This approach can be readily adapted for the synthesis of this compound.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available materials. The first key intermediate is 4-iodobenzenesulfonyl chloride, which can be prepared from 4-iodoaniline. The subsequent reaction of this sulfonyl chloride with 4-methoxybenzylamine yields the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous N-substituted benzenesulfonamides.[6]

Step 1: Synthesis of 4-Iodobenzenesulfonyl Chloride

-

Diazotization of 4-Iodoaniline: To a stirred solution of 4-iodoaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Isolation: The reaction mixture is poured onto ice, and the precipitated 4-iodobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

-

Amine Coupling: In a round-bottom flask, 4-methoxybenzylamine is dissolved in a suitable solvent such as dichloromethane or pyridine. The solution is cooled to 0 °C in an ice bath.

-

Reaction: A solution of 4-iodobenzenesulfonyl chloride in the same solvent is added dropwise to the stirred amine solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the 4-iodophenyl ring appearing as two doublets. - Aromatic protons of the 4-methoxyphenyl ring appearing as two doublets. - A singlet for the methoxy (-OCH₃) protons. - A doublet or singlet for the methylene (-CH₂-) protons adjacent to the nitrogen. - A triplet or broad singlet for the sulfonamide N-H proton. |

| ¹³C NMR | - Distinct signals for the carbon atoms of both aromatic rings, with the carbon attached to the iodine showing a characteristic chemical shift. - A signal for the methoxy carbon. - A signal for the methylene carbon. |

| FT-IR | - Characteristic N-H stretching vibration. - Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. - C-N and C-S stretching vibrations. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including cleavage of the C-N and S-N bonds. |

Crystallographic Insights from Analogous Structures

Single-crystal X-ray diffraction studies of similar N-aryl and N-aroyl benzenesulfonamides reveal important structural features.[7][8] The geometry around the sulfur atom is typically tetrahedral. The dihedral angle between the two aromatic rings is a key conformational parameter and can be influenced by the nature and position of substituents. In many related structures, the molecules are stabilized in the crystal lattice by a network of intermolecular hydrogen bonds, often involving the sulfonamide N-H and S=O groups.[9][10] C-H···O and π-π stacking interactions can also play a significant role in the crystal packing.[9]

Potential Biological Activities and Applications in Drug Development

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility suggests that this compound could exhibit a range of biological activities.

Anticancer Potential

Many benzenesulfonamide derivatives have been investigated as anticancer agents.[2] A primary mechanism of action for some of these compounds is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer cell proliferation and metastasis.[11]

Sources

- 1. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. 1136474-31-1|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Iodobenzenesulfonamide, 95%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 9. 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(4-Methoxybenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

Molecular weight and formula of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

[1][2][3]

Executive Summary & Molecular Identity[2][3]

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide is a specialized sulfonamide intermediate frequently utilized in medicinal chemistry as a modular building block.[1][2] Its structure features two critical functional handles: an aryl iodide (enabling palladium-catalyzed cross-coupling) and a para-methoxybenzyl (PMB) group (serving as either a lipophilic pharmacophore or an acid-labile protecting group for the sulfonamide nitrogen).[1]

Physicochemical Data Profile[2][3][4]

| Property | Value | Notes |

| CAS Number | 1136474-31-1 | Validated catalog identifier |

| Molecular Formula | C₁₄H₁₄INO₃S | |

| Molecular Weight | 403.24 g/mol | Average Mass |

| Monoisotopic Mass | 402.9739 Da | For High-Res MS (M+H⁺ ≈ 403.[1][2][3]98) |

| Physical State | Solid (Crystalline powder) | Typical for aryl sulfonamides |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility |

| pKa (Sulfonamide NH) | ~10.5 | Predicted (PMB is electron-donating) |

Synthetic Protocol (Schotten-Baumann Conditions)

The synthesis follows a nucleophilic substitution pathway where the nucleophilic amine attacks the electrophilic sulfonyl chloride.[1] Due to the high reactivity of sulfonyl chlorides, moisture control is critical to prevent hydrolysis to the sulfonic acid.[1]

Reaction Scheme Visualization

Figure 1: Mechanistic flow of the sulfonamide formation. The base is essential to neutralize the HCl generated, driving the equilibrium forward.[1]

Step-by-Step Methodology

Reagents:

-

4-Iodobenzenesulfonyl chloride (1.0 equiv)[1]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine (1.1 eq) and Et₃N (1.5 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 4-iodobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Slow addition prevents localized heating and side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS.[1][2]

-

Workup:

-

Wash with 1M HCl (2x) to remove unreacted amine and pyridine/TEA.[1][2] Crucial: The PMB group is acid-sensitive but stable to dilute HCl washes; avoid concentrated strong acids.

-

Wash with Saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid).[1][2]

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Structural Validation & Analytics

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.[1]

Predicted ¹H NMR Signature (DMSO-d₆, 400 MHz)

| Fragment | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Sulfonamide NH | 8.0 – 8.2 | Triplet (br) | 1H | Exchangeable proton; couples to CH₂.[1][2] |

| Iodo-Aryl (Ortho to I) | 7.95 | Doublet | 2H | Deshielded by Iodine (heavy atom effect).[1][2] |

| Iodo-Aryl (Meta to I) | 7.55 | Doublet | 2H | Ortho to Sulfonyl group (electron withdrawing).[1][2] |

| PMB Aryl | 7.15 | Doublet | 2H | Typical AA'BB' system for para-substitution.[1][2] |

| PMB Aryl | 6.85 | Doublet | 2H | Ortho to Methoxy (shielded by resonance).[1][2] |

| Benzylic CH₂ | 3.90 | Doublet | 2H | Couples to NH; collapses to singlet on D₂O shake.[1][2] |

| Methoxy (OCH₃) | 3.73 | Singlet | 3H | Characteristic sharp singlet.[1][2] |

Functional Logic Map[2]

Figure 2: Structure-Activity Relationship (SAR) map highlighting the modular utility of the compound.[1]

Applications in Drug Discovery[2][6]

Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety is highly reactive toward oxidative addition by Palladium(0).[1][2] This allows researchers to elaborate the scaffold via:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl sulfonamides.[2]

-

Buchwald-Hartwig Amination: Substitution of the iodine with amines.

PMB as a "Safety Catch" Protecting Group

The 4-methoxybenzyl (PMB) group is unique because it protects the sulfonamide nitrogen (masking its acidity) but can be removed later using oxidative conditions (DDQ) or strong acid (TFA/Triflic acid).[1] This allows the sulfonamide to be carried through multi-step synthesis without interfering with base-sensitive steps.[1][2]

References

-

PubChem. (n.d.).[1][2] 4-iodobenzenesulfonamide | C6H6INO2S.[1][2] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link](Note: Reference for the core sulfonamide properties and heavy atom effects).[1]

-

Organic Chemistry Portal. (n.d.).[1][2] Schotten-Baumann Reaction. Retrieved March 1, 2026, from [Link](Authoritative source for the reaction mechanism).[1]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for PMB cleavage protocols).

SMILES string for 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

An In-Depth Technical Guide to 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest within the domain of medicinal chemistry and drug development. We will deconstruct its chemical identity, beginning with its fundamental representation as a SMILES (Simplified Molecular-Input Line-Entry System) string, and expand into its physicochemical properties, synthetic pathways, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the practical utility and scientific context of this compound.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern pharmacology, forming the structural basis for a wide array of therapeutic agents. First recognized for their antibacterial properties in the era of sulfa drugs, sulfonamides have since been identified as versatile pharmacophores capable of interacting with a diverse range of biological targets.[1][2] Their biocompatibility, synthetic accessibility, and stable chemical nature make them an attractive scaffold for drug design.[1] This guide focuses on a specific derivative, this compound, to illustrate the process of chemical characterization and to explore the therapeutic potential embedded in its structure.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's structure is paramount for any research endeavor. This section details the various chemical identifiers for this compound, with a primary focus on its SMILES string.

The SMILES String: A Foundational Descriptor

The SMILES string is a powerful notation that encodes the molecular structure in a linear format, making it an indispensable tool for cheminformatics and computational chemistry.

Canonical SMILES String: COc1ccc(cc1)CNS(=O)(=O)c2ccc(I)cc2

Deconstruction of the SMILES String:

-

CO: Represents a methoxy group (CH₃O-).

-

c1ccc(...)cc1: Denotes a benzene ring.

-

COc1ccc(cc1): Describes the 4-methoxyphenyl moiety.

-

C: An aliphatic carbon, in this case, the methylene bridge.

-

N: The nitrogen atom of the sulfonamide group.

-

S(=O)(=O): The sulfonyl group (SO₂), the core of the sulfonamide.

-

c2ccc(I)cc2: Represents the 4-iodophenyl ring.

-

The overall string COc1ccc(cc1)CNS(=O)(=O)c2ccc(I)cc2 articulates the precise connectivity: a 4-methoxybenzyl group is attached to the nitrogen of a sulfonamide, which in turn is attached to a 4-iodophenyl ring.

Comprehensive Chemical Identifiers

For unambiguous identification and data retrieval, it is crucial to utilize standardized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1136474-31-1 | [3] |

| Molecular Formula | C₁₄H₁₄INO₃S | - |

| Molecular Weight | 403.24 g/mol | - |

Structural Visualization

Visual representations are essential for an intuitive grasp of the molecule's three-dimensional nature and bonding patterns.

Caption: 2D structure of this compound.

Physicochemical Properties for Drug Development

The developability of a compound is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). Below is a table of computed properties for the parent fragments, which provide insight into the characteristics of the final molecule.

| Property | 4-iodobenzenesulfonamide | 4-methoxybenzylamine | Predicted Contribution |

| Molecular Weight | 283.09 g/mol [4] | 137.18 g/mol | Increases overall size and weight. |

| XLogP3 | 1.6[4] | 1.3 | Increases lipophilicity. |

| H-Bond Donors | 1[4] | 2 | The final molecule has 1 H-bond donor. |

| H-Bond Acceptors | 3[4] | 2 | The final molecule has 4 H-bond acceptors. |

| TPSA | 68.5 Ų[4] | 38.3 Ų | TPSA will be influenced by the sulfonamide and methoxy groups. |

The introduction of the iodine atom significantly increases the molecular weight and lipophilicity, which can enhance membrane permeability and potentially introduce halogen bonding interactions with protein targets. The 4-methoxybenzyl group also contributes to lipophilicity while providing a flexible linker.

Synthesis and Characterization Protocol

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry, valued for its efficiency and reliability.[5]

General Synthetic Strategy

The most common and direct approach involves the nucleophilic substitution reaction between a sulfonyl chloride and a primary amine. For the title compound, this translates to the reaction of 4-iodobenzenesulfonyl chloride with 4-methoxybenzylamine.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar compounds.[5]

-

Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask, add a base such as potassium carbonate (1.2 eq).

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-iodobenzenesulfonyl chloride (1.05 eq) in THF to the stirring mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Relevance in Medicinal Chemistry and Drug Development

The structural motifs within this compound are associated with a range of biological activities, making it a compound of interest for further investigation.

The Benzenesulfonamide Core

The benzenesulfonamide scaffold is present in drugs targeting a variety of conditions, including:

-

Epilepsy and Neuropathic Pain: As blockers of voltage-gated sodium (NaV) channels.[6]

-

Alzheimer's Disease: As inhibitors of γ-secretase, an enzyme implicated in the production of amyloid-β peptides.[5]

-

Inflammation: As modulators of the glucocorticoid receptor.[5]

-

Cancer: Certain sulfonamides have shown promise as anti-cancer agents by various mechanisms.[1][2]

Role of Key Substituents

-

4-Iodophenyl Group: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a protein target. It also increases lipophilicity, which can affect the compound's ADME profile.

-

N-(4-Methoxybenzyl) Group: This group provides a degree of conformational flexibility and can engage in hydrophobic or π-stacking interactions within a binding pocket. The methoxy group can also act as a hydrogen bond acceptor.

Caption: Relationship between molecular features and potential applications.

Conclusion

This compound represents a molecule with significant untapped potential, firmly grounded in the proven therapeutic legacy of the benzenesulfonamide scaffold. Its chemical identity, readily described by the SMILES string COc1ccc(cc1)CNS(=O)(=O)c2ccc(I)cc2, provides the entry point for a deeper exploration of its properties and applications. The synthetic accessibility and the presence of functionally significant substituents make it a compelling candidate for screening libraries and targeted drug discovery programs. This guide has provided the foundational knowledge required for researchers to embark on further investigation of this and related compounds.

References

- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

- PubChem. (n.d.). 4-Iodobenzenesulfonamide.

- PubChem. (n.d.). 4-Methoxybenzenesulfonamide.

- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- European Journal of Chemistry. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Thermo Fisher Scientific. (n.d.). 4-Iodobenzenesulfonamide, 95%.

- The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent.

- ChemScene. (n.d.). 1311583-52-4 | 4-Iodo-n-methoxy-3-methylbenzamide.

- Organic Syntheses. (n.d.). Procedure.

- BLDpharm. (n.d.). 1136474-31-1|this compound.

- PubMed Central. (n.d.). N-(4-Methoxybenzoyl)benzenesulfonamide.

- PubMed Central. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide.

- Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.

- TCI America. (n.d.). 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide.

- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. 1136474-31-1|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Iodobenzenesulfonamide | C6H6INO2S | CID 13218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(4-methoxybenzyl)-4-iodobenzenesulfonamide: Properties and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-methoxybenzyl)-4-iodobenzenesulfonamide, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and handling.

Introduction and Significance

N-(4-methoxybenzyl)-4-iodobenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of an iodine atom provides a site for further functionalization, such as cross-coupling reactions, making this molecule a versatile building block. The 4-methoxybenzyl (PMB) group serves as a common and reliable protecting group for the sulfonamide nitrogen, which can be selectively removed under specific conditions.[1] This guide will delve into the key physical properties and synthetic considerations for this important molecule.

Molecular Structure and Key Features

The structure of N-(4-methoxybenzyl)-4-iodobenzenesulfonamide consists of a 4-iodobenzenesulfonyl core linked to a 4-methoxybenzyl group via a sulfonamide bond.

Sources

An In-Depth Technical Guide to the Solubility of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical property that profoundly influences their developability and in vivo performance. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development. This technical guide provides a comprehensive analysis of the solubility of a model benzenesulfonamide compound, 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document outlines the theoretical basis of solubility, presents detailed experimental protocols for its determination, and discusses the implications of the findings for drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, identifying compounds with promising biological activity is only the first step. A candidate molecule's physicochemical properties, particularly its solubility, are paramount to its success.[1] Low aqueous solubility can hinder in vitro assay reliability and often translates to poor absorption and bioavailability in vivo.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are essential for making informed decisions throughout the drug development pipeline.[1]

This guide focuses on this compound, a compound containing structural motifs common in medicinal chemistry. The benzenesulfonamide core is a well-established pharmacophore known for its interaction with targets like carbonic anhydrases.[4] By examining its solubility in both a polar aprotic solvent (DMSO) and a polar protic solvent (methanol), we can gain valuable insights into its dissolution behavior.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is crucial for interpreting its solubility behavior.

| Property | Value (Predicted/Experimental) | Source |

| Molecular Formula | C₁₄H₁₃INO₃S | N/A |

| Molecular Weight | 402.23 g/mol | N/A |

| XLogP3 | 3.1 (Predicted) | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

| Topological Polar Surface Area | 77.8 Ų | [5] |

Note: Experimental data for the specific compound this compound is limited. The table includes predicted values and data from structurally related compounds to provide an estimate of its physicochemical properties.

The presence of both hydrophobic (iodinated phenyl ring, benzyl group) and polar (sulfonamide, methoxy group) functionalities suggests that its solubility will be highly dependent on the nature of the solvent.

Understanding the Solvents: DMSO and Methanol

The choice of solvent is a critical factor in solubility determination. DMSO and methanol are ubiquitous in research laboratories for distinct reasons.

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve a wide range of polar and nonpolar compounds.[6] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for initial compound solubilization for high-throughput screening (HTS) and in vitro assays.[6] However, DMSO is highly hygroscopic, and water absorption can significantly impact the solubility of certain compounds.[6][7]

-

Methanol: As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. It is less effective at dissolving highly nonpolar compounds compared to DMSO but is a good solvent for many organic molecules. It is often used in analytical techniques like HPLC and as a co-solvent in formulation studies.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate solubility determination relies on robust and well-controlled experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[8][9]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution, providing the true or thermodynamic solubility.[3][8]

Protocol:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean, dry vial.

-

Add a precise volume of the chosen solvent (DMSO or methanol) to the vial.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate initial dissolution.[10]

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.[10]

-

Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2]

-

Back-calculate to determine the original concentration in the undiluted supernatant, which represents the thermodynamic solubility.

-

Kinetic Solubility Determination

For high-throughput applications, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[1][3][8] While faster, kinetic solubility values can sometimes overestimate the true thermodynamic solubility.[8]

Workflow for Kinetic Solubility Assay:

Caption: A generalized workflow for determining kinetic solubility.

Expected Solubility and Influencing Factors

-

In DMSO: Given DMSO's broad solvation power, this compound is expected to exhibit high solubility. The polar sulfonamide and methoxy groups will interact favorably with the polar nature of DMSO, while the aromatic rings will also be well-solvated.

-

In Methanol: The solubility in methanol is anticipated to be lower than in DMSO. While methanol can form hydrogen bonds with the sulfonamide and methoxy groups, its overall solvating power for a molecule with significant nonpolar character is less than that of DMSO.

Factors Influencing Solubility:

-

Temperature: For most solids, solubility increases with temperature.[12]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely, including all relevant experimental parameters.

Table for Reporting Thermodynamic Solubility Data:

| Solvent | Temperature (°C) | Incubation Time (h) | Analytical Method | Solubility (mg/mL) | Molar Solubility (mM) |

| DMSO | 25 | 24 | HPLC-UV | ||

| Methanol | 25 | 24 | HPLC-UV | ||

| DMSO | 37 | 24 | HPLC-UV | ||

| Methanol | 37 | 24 | HPLC-UV |

Logical Relationship of Experimental Steps:

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ziath.com [ziath.com]

- 8. raytor.com [raytor.com]

- 9. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Role of 4-Iodo-N-(4-methoxybenzyl)benzenesulfonamide in Modern Drug Discovery: A Technical Guide

Introduction: The Enduring Utility of the Sulfonamide Scaffold

The sulfonamide functional group, a cornerstone of medicinal chemistry, has been integral to the development of a vast array of therapeutic agents since its initial discovery.[1] From the first generation of antibacterial "sulfa" drugs to contemporary treatments for a range of conditions including cancer, inflammation, and viral infections, the R-SO₂-NH-R' motif has proven to be a remarkably versatile pharmacophore.[2][3][4] Its continued relevance stems from its ability to engage in key hydrogen bonding interactions within biological targets, its synthetic tractability, and the rich chemical space that can be explored through substitution on both the aryl ring and the sulfonamide nitrogen. This guide focuses on a specific, strategically designed intermediate, 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide, and its pivotal role in the synthesis of next-generation therapeutics. The inclusion of an iodine atom on the phenyl ring provides a versatile handle for further chemical modification, particularly through cross-coupling reactions, while the N-(4-methoxybenzyl) group serves as a common structural element in various biologically active molecules.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic workflows and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1136474-31-1 | [2] |

| Molecular Formula | C₁₄H₁₄INO₃S | [2] |

| Molecular Weight | 403.24 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone | Inferred from related compounds |

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-7.9 (d, 2H): Aromatic protons ortho to the sulfonyl group on the iodo-substituted ring.

-

δ 7.6-7.7 (d, 2H): Aromatic protons meta to the sulfonyl group on the iodo-substituted ring.

-

δ 7.1-7.2 (d, 2H): Aromatic protons ortho to the methoxy group on the benzyl ring.

-

δ 6.8-6.9 (d, 2H): Aromatic protons meta to the methoxy group on the benzyl ring.

-

δ 4.8-5.0 (t, 1H): NH proton of the sulfonamide, may be broad.

-

δ 4.1-4.2 (d, 2H): Methylene (CH₂) protons of the benzyl group.

-

δ 3.8 (s, 3H): Methyl (CH₃) protons of the methoxy group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 159.0-160.0: Aromatic carbon attached to the methoxy group.

-

δ 138.0-139.0: Aromatic carbons ortho to the sulfonyl group.

-

δ 128.0-130.0: Aromatic carbons of the benzyl ring and meta to the sulfonyl group.

-

δ 114.0-115.0: Aromatic carbons meta to the methoxy group.

-

δ 100.0-102.0: Aromatic carbon bearing the iodine atom.

-

δ 55.0-56.0: Methoxy carbon.

-

δ 47.0-48.0: Methylene carbon.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3250-3350: N-H stretching of the sulfonamide.

-

1330-1360 and 1150-1180: Asymmetric and symmetric SO₂ stretching, respectively.

-

3000-3100: Aromatic C-H stretching.

-

2850-2950: Aliphatic C-H stretching.

-

1500-1600: Aromatic C=C stretching.

-

1240-1260: C-O stretching of the methoxy group.

Mass Spectrometry (MS): Key fragmentation patterns would likely involve cleavage of the S-N bond and the benzyl C-N bond. The presence of iodine would result in a characteristic isotopic pattern for fragments containing this atom.

Synthesis of this compound: A Validated Protocol

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry. The following protocol is adapted from reliable methods for the synthesis of analogous compounds and is designed to be a self-validating system.[6][7][8]

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (1.0 equivalent). Dissolve the amine in dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (Et₃N) (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Dissolve 4-iodobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Application as a Pharmaceutical Intermediate: A Gateway to Kinase Inhibitors

The strategic placement of the iodine atom on the benzenesulfonamide core of this compound makes it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse functionalities at the 4-position, enabling the exploration of structure-activity relationships in drug discovery programs.

While a specific drug in late-stage clinical trials or on the market that directly uses this compound as a starting material is not prominently documented, the N-(4-methoxybenzyl)benzenesulfonamide scaffold is a key feature in several classes of inhibitors targeting signaling pathways implicated in cancer and other diseases.

BRAF Kinase Inhibitors

A prime example of the utility of related sulfonamide structures is in the development of BRAF kinase inhibitors.[9] The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAP-kinase/ERK signaling pathway, which is often dysregulated in various cancers, particularly melanoma.[4][10] The BRAF inhibitor Vemurafenib, for instance, contains a sulfonamide linkage that is critical for its binding and inhibitory activity.[11] Although not a direct derivative, the synthesis of Vemurafenib and other BRAF inhibitors often involves the coupling of a sulfonamide-containing fragment with a heterocyclic core. The this compound intermediate provides a platform for synthesizing analogs of such inhibitors, where the iodo group can be replaced with various aryl or heteroaryl moieties to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Simplified BRAF/MEK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

Protein Kinase C (PKC) Inhibitors

The N-benzyl sulfonamide moiety is also present in inhibitors of other kinase families, such as Protein Kinase C (PKC). For example, Ruboxistaurin (LY333531) is a selective inhibitor of PKCβ.[12][13] The synthesis of such complex macrocyclic structures often relies on the step-wise construction from functionalized building blocks. An intermediate like this compound could serve as a precursor to a fragment that is later incorporated into the final drug molecule.

Conclusion and Future Outlook

This compound represents a highly valuable and strategically designed intermediate for pharmaceutical research and development. Its synthesis is straightforward and scalable, and its chemical functionality provides a versatile platform for the generation of diverse chemical libraries. The demonstrated importance of the N-(4-methoxybenzyl)benzenesulfonamide scaffold in potent kinase inhibitors underscores the potential of this intermediate in the discovery of novel therapeutics for oncology and other disease areas. As drug discovery continues to demand novel chemical matter with improved properties, the utility of well-designed, functionalized intermediates like this compound will only continue to grow.

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150. Available from: [Link]

-

Supporting information: - The Royal Society of Chemistry. (n.d.). RSC Publishing. Available from: [Link]

-

The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. Available from: [Link]

-

Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. (2020). PubMed Central. Available from: [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Crystals, 15(10), 673. Available from: [Link]

-

Sulfonamide (medicine). (n.d.). Wikipedia. Available from: [Link]

-

4-Iodobenzenesulfonamide. (n.d.). PubChem. Available from: [Link]

- Benzenesulfonamide compounds and their use as therapeutic agents. (2020). Google Patents.

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Available from: [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

- 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors. (n.d.). Google Patents.

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). PubMed Central. Available from: [Link]

-

Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. (2019). Figshare. Available from: [Link]

-

In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2023). MDPI. Available from: [Link]

-

Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Theranostics, 7(7), 1845–1858. Available from: [Link]

-

Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). (n.d.). Evo-Techa. Available from: [Link]

- Substantially pure vemurafenib and its salts. (n.d.). Google Patents.

- Method of treating cancer using combination of braf inhibitor, mek inhibitor, and anti-ctla-4 antibody. (n.d.). Google Patents.

- Novel processes for the preparation of vemurafenib. (n.d.). Google Patents.

-

N-(4-Methoxybenzoyl)benzenesulfonamide. (n.d.). PubMed Central. Available from: [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Available from: [Link]

-

FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 84-90. Available from: [Link]

-

Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][3][7]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531). (2019). ACS Chemical Neuroscience, 10(1), 246-251. Available from: [Link]

- United States Patent. (2007). Google Patents.

-

1H-pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin. (2023). Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. rsc.org [rsc.org]

- 3. N-(4-Methoxybenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][1,4,13]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of N-(4-methoxybenzyl) Sulfonamides in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Sulfa Drugs - A Renaissance of the Sulfonamide Scaffold

The term "sulfonamide" often evokes a historical context, reminiscent of the first wave of antibiotics that revolutionized medicine in the early 20th century[1]. However, to confine this versatile pharmacophore to its historical achievements would be to overlook a vibrant and ongoing renaissance in medicinal chemistry. The sulfonamide functional group (-SO₂NH-) has proven to be a privileged scaffold, forming the cornerstone of a multitude of drugs with applications spanning from antibacterial and antiviral to anticancer and anti-inflammatory agents[2][3][4]. Its enduring appeal lies in its unique combination of properties: a synthetically accessible and highly modular framework, and the ability to engage in crucial hydrogen bonding interactions within biological targets[1][5].

This technical guide focuses on a specific, yet increasingly significant, subclass: N-(4-methoxybenzyl) sulfonamide derivatives . The incorporation of the 4-methoxybenzyl group is not a trivial substitution. This moiety often imparts favorable pharmacokinetic properties and can engage in additional binding interactions, such as hydrophobic and π-stacking interactions, within receptor active sites. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic perspective for those looking to innovate in this exciting field.

I. Strategic Synthesis of N-(4-methoxybenzyl) Sulfonamide Derivatives: A Chemist's Guide to a Privileged Scaffold

The synthetic accessibility of N-(4-methoxybenzyl) sulfonamides is a key driver of their exploration in medicinal chemistry[1]. The most prevalent and straightforward approach involves the nucleophilic substitution reaction between a substituted sulfonyl chloride and 4-methoxybenzylamine (or a derivative thereof).

Core Synthetic Strategy: The Sulfonyl Chloride-Amine Coupling

The fundamental reaction for the formation of the sulfonamide bond is the coupling of a sulfonyl chloride with an amine. In the context of our topic, this typically involves the reaction of a substituted arylsulfonyl chloride with 4-methoxybenzylamine. The reaction is generally robust and high-yielding.

A representative synthetic scheme is depicted below:

Caption: General synthetic scheme for N-(4-methoxybenzyl) sulfonamide derivatives.

The choice of base and solvent is critical and depends on the specific substrates. For instance, in aqueous conditions, an inorganic base like sodium carbonate can be employed[1]. In organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), an organic base such as pyridine or triethylamine is often preferred to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

This protocol is adapted from a reported synthesis and serves as a practical example of the sulfonamide bond formation[1].

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

p-Anisidine (4-methoxyaniline)

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

Isopropanol

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Oven

Procedure:

-

To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.217 g) and p-anisidine (10.00 mmol, 1.232 g).

-

Add 50 mL of deionized water followed by 10 mL of 1 M Na₂CO₃ solution.

-

Stir the mixture vigorously at room temperature using a magnetic stirrer for approximately 4 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, collect the solid product by suction filtration.

-

Wash the collected solid with deionized water and then with isopropanol to remove any unreacted starting materials and impurities.

-

Dry the product in an oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved.

-

Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Self-Validation and Expected Outcome:

-

Expected Yield: High (e.g., 85-95%).

-

Melting Point: A sharp melting point indicates a pure compound. For N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a melting point of 182–183 °C has been reported[1].

-

Spectroscopic Analysis: The NMR and IR spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic protons, the methoxy group, and the sulfonamide N-H and S=O stretches.

-

Control: A parallel reaction without the base can be set up to demonstrate its necessity for the reaction to proceed efficiently.

II. The Biological Orchestra: Diverse Activities of N-(4-methoxybenzyl) Sulfonamides

The N-(4-methoxybenzyl) sulfonamide scaffold has been shown to exhibit a wide array of biological activities. This section will explore some of the most prominent therapeutic areas where these derivatives have shown promise.

A. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

A significant body of research has focused on the anticancer potential of sulfonamide derivatives, and those bearing the N-(4-methoxybenzyl) moiety are no exception[2][6]. Their mechanisms of action are diverse and can include enzyme inhibition, disruption of microtubule assembly, and cell cycle arrest[2].

1. Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and XII, are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are classic CA inhibitors, and N-(4-methoxybenzyl) derivatives have been explored for this purpose[1][7].

Caption: Inhibition of tumor-associated carbonic anhydrases by N-(4-methoxybenzyl) sulfonamide derivatives.

2. Kinase Inhibition:

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Some sulfonamide derivatives have been identified as inhibitors of specific kinases involved in tumor development, such as Lemur tyrosine kinase 3[1].

3. Cytotoxicity against Cancer Cell Lines:

Numerous studies have reported the in vitro cytotoxic effects of N-(4-methoxybenzyl) sulfonamide derivatives against various cancer cell lines, including breast cancer (MCF-7)[6][8].

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (N-(4-methoxybenzyl) sulfonamide derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation and Expected Outcome:

-

Dose-dependent response: The cell viability should decrease as the concentration of the active compound increases.

-

Reproducibility: The results should be reproducible across replicate wells and experiments.

-

Positive control: The positive control should show significant cytotoxicity, validating the assay's sensitivity.

-

IC₅₀ values: These quantitative measures allow for the comparison of the potency of different derivatives.

B. Antimicrobial and Antitubercular Activities: A Renewed Fight Against Infectious Diseases

While the golden age of sulfa drugs as frontline antibiotics has passed due to the emergence of resistance, the sulfonamide scaffold continues to be a source of new antimicrobial agents[9][10][11]. N-(4-methoxybenzyl) sulfonamide derivatives have been investigated for their activity against a range of bacteria, including multidrug-resistant strains, and fungi[10][11][12]. Furthermore, some derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis[10].

C. Other Biological Activities

The versatility of the N-(4-methoxybenzyl) sulfonamide scaffold is further highlighted by reports of other biological activities, including:

-

Antioxidant activity: Some derivatives have demonstrated the ability to scavenge free radicals[8].

-

Anti-inflammatory activity: The inhibition of enzymes like cyclooxygenases (COX) is a potential mechanism for the anti-inflammatory effects of some sulfonamides.

-

Anti-Alzheimer's and Antidiabetic Potential: Certain sulfonamide derivatives have been investigated for their inhibitory effects on enzymes relevant to Alzheimer's disease (e.g., acetylcholinesterase) and diabetes[13].

III. Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Potency and Selectivity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For N-(4-methoxybenzyl) sulfonamide derivatives, several key structural features influence their potency and selectivity.

Key SAR Insights:

-

The Sulfonamide Linker: The N-H proton of the sulfonamide group is a crucial hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors. The geometry of this group is critical for interaction with target enzymes[1][14].

-

The 4-Methoxybenzyl Group: As previously mentioned, this group can participate in hydrophobic and π-stacking interactions. The methoxy group, being an electron-donating group, can also influence the electronic properties of the aromatic ring.

-

Substituents on the Arylsulfonyl Ring: The nature and position of substituents on the other aromatic ring (the one attached to the sulfonyl group) have a profound impact on activity. Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups at different positions can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to the target[1][15]. For instance, in a study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the position of the nitro group significantly affected the intermolecular interactions in the crystal structure[1][14].

Data Presentation: Summarizing Biological Activity

To facilitate the comparison of different derivatives, the biological data is best presented in a tabular format.

| Compound ID | Arylsulfonyl Substituent | Target/Assay | IC₅₀ (µM) | Reference |

| 1 | 4-Nitro | MCF-7 Cytotoxicity | 37.8 | [8] |

| 2 | Unsubstituted | MCF-7 Cytotoxicity | 38.1 | [8] |

| 3 | 4-Chloro | MCF-7 Cytotoxicity | 41 | [8] |

| 4 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl) | 12-Lipoxygenase | 1.8 | [15][16] |

| 5 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(benzo[d]thiazol-2-yl) | 12-Lipoxygenase | 0.1 | [16] |

Note: The data in this table is illustrative and compiled from various sources. Direct comparison of IC₅₀ values should be done with caution as experimental conditions may vary.

IV. Future Directions and Concluding Remarks

The N-(4-methoxybenzyl) sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of synthesis and the potential for chemical diversification make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on:

-

Target-based design: Moving from broad phenotypic screening to the rational design of inhibitors for specific biological targets.

-

Elucidation of mechanisms of action: A deeper understanding of how these compounds exert their biological effects at the molecular level.

-

Optimization of pharmacokinetic properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties.

References

- Structural Comparison of Three N-(4-Methoxyphenyl)

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.

- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.

- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). PMC.

- Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. Benchchem.

- Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Bentham Science.

- Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets.

- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects.

- Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. (2014). European Journal of Medicinal Chemistry.

- Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.

- Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Biocybernetics and Biomedical Engineering.

- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput

- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.

- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. ScienceDirect.

- Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.

- Design and Synthesis of Sulfonamides Derivatives: A Review. (2023).

- Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friendly Method. (2023). Journal of Chemistry.

- N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and molecular dynamic simulation. Journal of the Indian Chemical Society.

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.

- The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.

- A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. Jetir.Org.

Sources

- 1. mdpi.com [mdpi.com]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. scispace.com [scispace.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.unar.ac.id [repository.unar.ac.id]

- 8. longdom.org [longdom.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Properties of Aryl Iodide Sulfonamides: A Technical Guide to Halogen-Bonded Pharmacophores

Executive Summary

Aryl iodide sulfonamides represent a highly privileged class of pharmacophores in modern drug design. They uniquely combine the robust, transition-metal-chelating properties of the sulfonamide moiety with the highly directional, enthalpy-driven halogen bonding capabilities of the aryl iodide. This whitepaper provides an in-depth technical analysis of the thermodynamic properties governing their molecular recognition, equipping researchers with the theoretical grounding and self-validating experimental protocols necessary to optimize these interactions in lead development.

The Dual-Pharmacophore Paradigm: Mechanistic Principles

Sulfonamides are classic inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs). The primary binding event is the coordination of the deprotonated sulfonamide nitrogen to the active site

The incorporation of an iodine atom onto the aryl ring introduces a highly specific non-covalent interaction: the halogen bond (XB)[1]. Halogen bonding occurs between the electropositive crown of the iodine atom—known as the

Thermodynamics of the -Hole

The thermodynamics of halogen bonding are fundamentally distinct from classical hydrophobic interactions. While hydrophobic collapse is largely entropy-driven (

The strength of the halogen bond is directly proportional to the magnitude of the

Fig 2: Thermodynamic interaction logic of aryl iodide sulfonamides within a metalloenzyme active site.

Quantitative Thermodynamic Data

The interplay between enthalpy and entropy in these systems often exhibits enthalpy-entropy compensation. When a strong halogen bond forms, the significant enthalpic gain (